4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine
Overview
Description
4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is a chemical compound characterized by the presence of a thiazole ring substituted with a dichloroethenyl group and an amine group
Mechanism of Action
Target of Action
Similar compounds such as beta-cypermethrin and dichlorvos, which are organophosphate insecticides, are known to target the nervous system of insects . They act as neurotoxins, affecting the presynaptic voltage-gated sodium channels in nerve membranes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system.
Biochemical Pathways
Similar compounds like dichlorvos are known to interfere with the action of acetylcholinesterase, leading to an excess of acetylcholine in the synaptic cleft . This could potentially affect various downstream effects such as muscle contraction, heart rate, and other functions regulated by the nervous system.
Pharmacokinetics
Similar compounds like dichlorvos are known to have high aqueous solubility and volatility . These properties could potentially influence the bioavailability of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound might cause overstimulation of the nervous system, leading to paralysis and potentially death of the target organisms .
Biochemical Analysis
Biochemical Properties
4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system This inhibition leads to an accumulation of acetylcholine, affecting nerve signal transmission
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of acetylcholinesterase disrupts normal nerve function, leading to symptoms of neurotoxicity
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is crucial for its inhibitory effect. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to severe neurotoxic effects . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxicity. Additionally, high doses of the compound can cause adverse effects such as respiratory failure and convulsions, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . The compound may also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and toxicity. Studies have shown that the compound tends to accumulate in nervous tissue, which correlates with its neurotoxic effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2,2-dichloroethenyl reagents under controlled conditions. One common method includes the use of thionyl chloride and dimethylformamide (DMF) as solvents, with the reaction carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dichloroethenyl)-3,3-dimethylcyclopropanecarboxylic acid
- N-(2,2-Dichloroethenyl)acetamide
- 4-(2,2-Dichloroethenyl)-5,5-dimethyltetrahydro-2-furanone
Uniqueness
4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a dichloroethenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c6-4(7)1-3-2-10-5(8)9-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJBCVLGZJGWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352053 | |
Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73040-47-8 | |
Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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